molecular formula C10H10BrN B13145622 4-(4-Bromophenyl)butanenitrile

4-(4-Bromophenyl)butanenitrile

Cat. No.: B13145622
M. Wt: 224.10 g/mol
InChI Key: ZEXXJMMAHUAVCR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butanenitrile is an organic compound with the molecular formula C10H10BrN It is a nitrile derivative, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromophenyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a nitrile group.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with butanenitrile in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)butanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding phenolic or quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: 4-(4-Aminophenyl)butanenitrile, 4-(4-Thiophenyl)butanenitrile.

    Reduction: 4-(4-Bromophenyl)butylamine.

    Oxidation: 4-(4-Bromophenyl)butanoic acid.

Scientific Research Applications

4-(4-Bromophenyl)butanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)butanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutyronitrile: Similar structure but lacks the phenyl ring.

    4-(4-Chlorophenyl)butanenitrile: Similar structure with a chlorine atom instead of bromine.

    4-(4-Methylphenyl)butanenitrile: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(4-Bromophenyl)butanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The nitrile group provides versatility in further chemical transformations, such as reduction and hydrolysis.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-(4-bromophenyl)butanenitrile

InChI

InChI=1S/C10H10BrN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3H2

InChI Key

ZEXXJMMAHUAVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC#N)Br

Origin of Product

United States

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